molecular formula C5H4N2O3 B086186 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid CAS No. 13924-99-7

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Cat. No.: B086186
CAS No.: 13924-99-7
M. Wt: 140.1 g/mol
InChI Key: LHXIGTYJDLGWRO-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol It is characterized by a pyrazine ring with a carboxylic acid group and a keto group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the microbial hydroxylation method mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, hydroxylated compounds, and oxidized products.

Scientific Research Applications

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit certain enzymes and disrupt cellular processes in microorganisms. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

6-oxo-1H-pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXIGTYJDLGWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436385
Record name 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-99-7
Record name 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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